molecular formula C18H15NO2 B12811000 12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene CAS No. 134998-75-7

12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene

Cat. No.: B12811000
CAS No.: 134998-75-7
M. Wt: 277.3 g/mol
InChI Key: MSEPDSUCZXLZAV-UHFFFAOYSA-N
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Description

12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative It is a nitro-substituted compound, which means it contains a nitro group (-NO2) attached to its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene typically involves the nitration of 1,2,3,4-tetrahydrobenz(a)anthracene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 12-Amino-1,2,3,4-tetrahydrobenz(a)anthracene.

    Reduction: Various reduced derivatives can be formed depending on the reaction conditions.

    Substitution: Substituted derivatives with different functional groups can be obtained.

Scientific Research Applications

12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer research.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with cellular components. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and cytotoxic effects. The compound’s molecular targets include enzymes involved in metabolic pathways and cellular signaling proteins.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: A parent compound without the nitro group.

    1,2,3,4-Tetrahydrobenz(a)anthracene: A reduced form without the nitro group.

    12-Amino-1,2,3,4-tetrahydrobenz(a)anthracene: A reduced derivative with an amino group instead of a nitro group.

Uniqueness

12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances the compound’s reactivity and potential for forming reactive intermediates, making it valuable for research in various fields.

Properties

CAS No.

134998-75-7

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

12-nitro-1,2,3,4-tetrahydrobenzo[a]anthracene

InChI

InChI=1S/C18H15NO2/c20-19(21)18-16-8-4-2-6-13(16)11-14-10-9-12-5-1-3-7-15(12)17(14)18/h2,4,6,8-11H,1,3,5,7H2

InChI Key

MSEPDSUCZXLZAV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC3=CC4=CC=CC=C4C(=C23)[N+](=O)[O-]

Origin of Product

United States

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